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molecular formula C10H13F3O5 B1280440 Diethyl 2-(2,2,2-trifluoroacetyl)succinate CAS No. 94633-25-7

Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Cat. No. B1280440
M. Wt: 270.2 g/mol
InChI Key: VFUJVMLDXHUHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064861

Procedure details

200 g of diethyl succinate and 82 g of ethyl trifluoroacetate were mixed together and 13.2 g of sodium and 200 ml of ether were added over 5 minutes. The reaction medium was heated for 18 hours at 80° C., and then poured into 200 ml of iced 10N sulfuric acid. After decanting, drying and concentrating, the expected product was obtained which was used as is for the following step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[F:13][C:14]([F:21])([F:20])[C:15](OCC)=[O:16].[Na].S(=O)(=O)(O)O>CCOCC>[F:13][C:14]([F:21])([F:20])[C:15](=[O:16])[CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:2][C:1]([O:10][CH2:11][CH3:12])=[O:9] |^1:21|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
82 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After decanting
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(CC(=O)OCC)C(=O)OCC)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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